molecular formula C9H6F3IN2O B8726113 3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole

3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B8726113
M. Wt: 342.06 g/mol
InChI Key: TYHBDQFOYHMQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole is a useful research compound. Its molecular formula is C9H6F3IN2O and its molecular weight is 342.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F3IN2O

Molecular Weight

342.06 g/mol

IUPAC Name

3-iodo-1-methyl-5-(trifluoromethoxy)indazole

InChI

InChI=1S/C9H6F3IN2O/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3

InChI Key

TYHBDQFOYHMQNB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC(F)(F)F)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-5-(trifluoromethoxy)-1H-indazole (178 mg, 543 μmol) in THF (5 mL) at 0° C. was added KOtBu (85.2 mg, 760 μmol) and the mixture stirred at 0° C. for 30 min then MeI (108 mg, 47.5 μL, 760 μmol) was added. The reaction mixture was stirred at 0° C. for 30 min then warmed to 25° C. and stirred for 1.5 h. The reaction mixture was quenched with saturated ammonium chloride in water and extracted with dichloromethane (3×30 mL). The combined organics were dried over MgSO4 and concentrated to a clear oil. Purification by chromatography (40 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 20 min) gave 3-iodo-1-methyl-5-(trifluoromethoxy)-1H-indazole (141 mg, 412 μmol, 76%) as a white solid. MS (M+H)+=342.8; 1H NMR (CDCl3) δ: 7.36-7.43 (m, 1H), 7.23-7.36 (m, 2H), 4.12 (s, 3H); LCMS ESI+ TIC MS showed 100% purity, [M+H]+=342.8. The regioisomer, 3-iodo-2-methyl-5-(trifluoromethoxy)-2H-indazole, (29 mg, 84.8 μmol, 16%) was also obtained as a waxy off-white solid.
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
85.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
47.5 μL
Type
reactant
Reaction Step Two

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